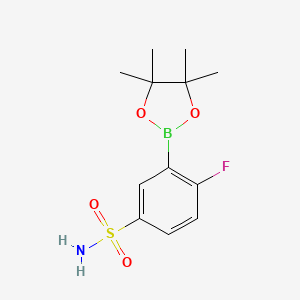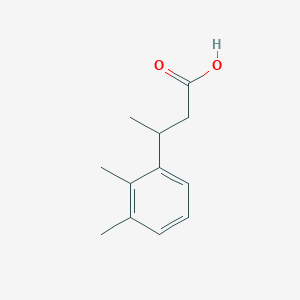
3-(2,3-Dimethylphenyl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3-Dimethylphenyl)butanoic acid is an organic compound with the molecular formula C12H16O2 It is a derivative of butanoic acid, where the butanoic acid chain is substituted with a 2,3-dimethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethylphenyl)butanoic acid typically involves the alkylation of a suitable phenyl derivative with a butanoic acid precursor. One common method is the Friedel-Crafts alkylation, where 2,3-dimethylbenzene is reacted with butanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as recrystallization or distillation are employed to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
3-(2,3-Dimethylphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 3-(2,3-dimethylphenyl)butanone or this compound.
Reduction: Formation of 3-(2,3-dimethylphenyl)butanol.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
科学的研究の応用
3-(2,3-Dimethylphenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-(2,3-Dimethylphenyl)butanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aromatic ring and carboxylic acid group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 3-(2,5-Dimethylphenyl)butanoic acid
- 3-(3,4-Dimethylphenyl)butanoic acid
- 3-(2,4-Dimethylphenyl)butanoic acid
Uniqueness
3-(2,3-Dimethylphenyl)butanoic acid is unique due to the specific positioning of the methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the 2,3-dimethyl substitution pattern can lead to different reaction outcomes and interactions compared to other isomers.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C12H16O2 |
|---|---|
分子量 |
192.25 g/mol |
IUPAC名 |
3-(2,3-dimethylphenyl)butanoic acid |
InChI |
InChI=1S/C12H16O2/c1-8-5-4-6-11(10(8)3)9(2)7-12(13)14/h4-6,9H,7H2,1-3H3,(H,13,14) |
InChIキー |
KDBHYXMOTSNOMU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C(C)CC(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



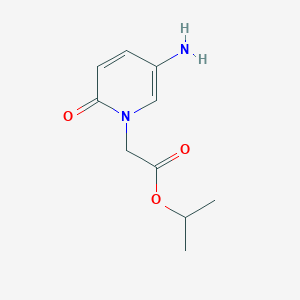
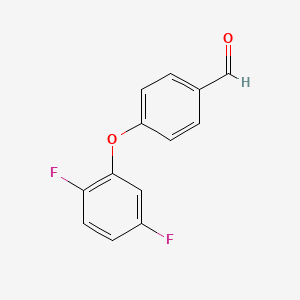
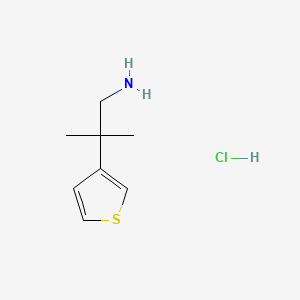
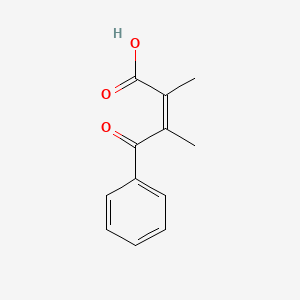
![1-Azatricyclo[3.3.1.1,3,7]decan-2-ol hydrochloride](/img/structure/B13519913.png)
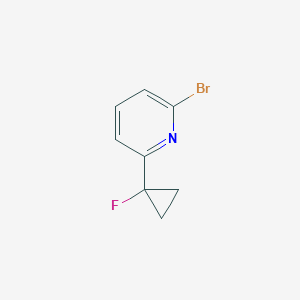

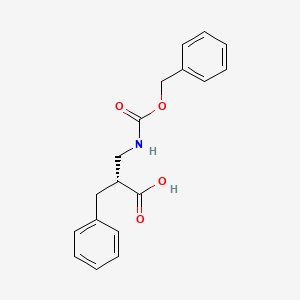
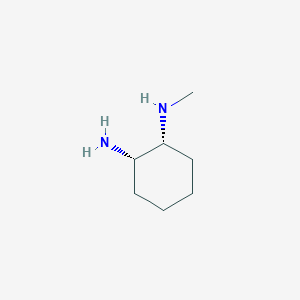
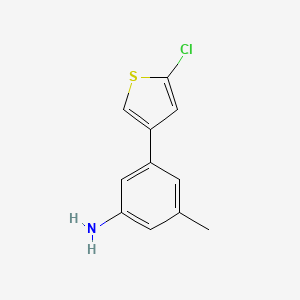
![1,6-Diazaspiro[3.5]nonane](/img/structure/B13519942.png)

